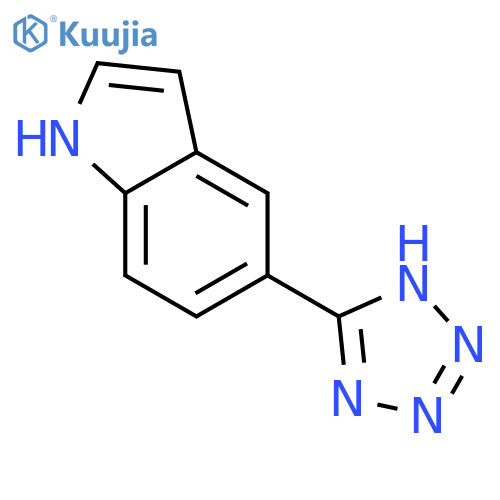

Cas no 90433-08-2 (1H-Indole, 5-(1H-tetrazol-5-yl)-)

1H-Indole, 5-(1H-tetrazol-5-yl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole, 5-(1H-tetrazol-5-yl)-

- 5-(1'H-tetrazol-5'-yl)-1H-indole

- Z1000024

- AKOS030211323

- A1-09105

- 5-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole

- 5-Tetrazol-5-yl-1H-indole

- 5-(2H-tetrazol-5-yl)-1H-indole

- SCHEMBL1250246

- STL503494

- 90433-08-2

- FNMYDHWOJBRDQA-UHFFFAOYSA-N

- 5-(2H-1,2,3,4-tetraazol-5-yl)-1H-indole

- 5-(1H-Tetrazol-5-yl)-1H-indole

-

- MDL: MFCD20663985

- インチ: InChI=1S/C9H7N5/c1-2-8-6(3-4-10-8)5-7(1)9-11-13-14-12-9/h1-5,10H,(H,11,12,13,14)

- InChIKey: FNMYDHWOJBRDQA-UHFFFAOYSA-N

- SMILES: C1=CC2=C(C=CN2)C=C1C3=NNN=N3

計算された属性

- 精确分子量: 185.07

- 同位素质量: 185.07

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 209

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.2A^2

- XLogP3: 1.3

1H-Indole, 5-(1H-tetrazol-5-yl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 183255-1g |

5-(1H-Tetrazol-5-yl)-1H-indole, 95% |

90433-08-2 | 95% | 1g |

$826.00 | 2023-09-09 | |

| Matrix Scientific | 183255-5g |

5-(1H-Tetrazol-5-yl)-1H-indole, 95% |

90433-08-2 | 95% | 5g |

$1486.00 | 2023-09-09 |

1H-Indole, 5-(1H-tetrazol-5-yl)- 関連文献

-

1. Book reviews

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

1H-Indole, 5-(1H-tetrazol-5-yl)-に関する追加情報

1H-Indole, 5-(1H-tetrazol-5-yl) and CAS No. 90433-08-2: A Comprehensive Overview

1H-Indole, 5-(1H-tetrazol-5-yl), identified by its CAS number CAS No. 90433-08-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This heterocyclic organic molecule has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and medicinal chemistry. The compound consists of an indole core appended with a tetrazole moiety, which imparts distinct chemical and biological characteristics that make it a valuable candidate for further research and development.

The indole ring is a well-known pharmacophore found in numerous biologically active molecules, including many natural products and synthetic drugs. Its aromatic system and the presence of a nitrogen atom at the 5-position contribute to its versatility in forming hydrogen bonds and participating in various chemical reactions. The tetrazole group, on the other hand, is a four-membered ring containing four nitrogen atoms, which is known for its stability and ability to act as a scaffold for bioactive molecules. The combination of these two structural elements in 1H-Indole, 5-(1H-tetrazol-5-yl) creates a molecule with potential therapeutic benefits that are yet to be fully explored.

Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly in the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The presence of the tetrazole group in 1H-Indole, 5-(1H-tetrazol-5-yl) may enhance its biological activity by improving solubility, bioavailability, and interaction with biological targets. For instance, tetrazole derivatives have been shown to exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for drug development.

In the context of current research, 1H-Indole, 5-(1H-tetrazol-5-yl) has been investigated for its potential role in modulating immune responses. The indole-tetrazole hybrid structure may interact with immune cells and signaling pathways, leading to novel therapeutic strategies for autoimmune diseases and infections. Preliminary studies suggest that this compound may have immunomodulatory effects by influencing the production of cytokines and chemokines, which are crucial mediators of immune function.

The synthesis of 1H-Indole, 5-(1H-tetrazol-5-yl) involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of indole derivatives with tetrazole precursors under controlled conditions. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one, facilitating further exploration of their biological properties.

The pharmacological profile of 1H-Indole, 5-(1H-tetrazol-5-yl) is still being elucidated through in vitro and in vivo studies. Researchers are particularly interested in understanding how the indole and tetrazole moieties interact with biological targets such as enzymes, receptors, and ion channels. This information is crucial for designing derivatives with enhanced potency and selectivity for specific therapeutic applications.

One area of interest is the potential use of 1H-Indole, 5-(1H-tetrazol-5-yl) in the treatment of neurological disorders. Indole derivatives have been associated with neuroprotective effects in various models of neurodegeneration. The addition of a tetrazole group may further enhance these properties by improving blood-brain barrier penetration and target specificity. Future studies aim to explore whether this compound can modulate neurotransmitter systems or protect against neurotoxic insults.

In addition to its therapeutic potential, 1H-Indole, 5-(1H-tetrazol-5-yl) may also find applications in materials science due to its unique chemical structure. The combination of aromaticity from the indole ring and electron-rich nature from the tetrazole group could make it a suitable candidate for designing functional materials such as organic semiconductors or luminescent agents.

The safety profile of CAS No. 90433-08-2, like many pharmaceutical intermediates, needs thorough evaluation before clinical use. Toxicological studies are essential to assess potential side effects and determine safe dosage ranges. These studies often involve acute toxicity tests, chronic exposure assessments, and genetic toxicity evaluations to ensure that the compound is safe for human use.

The development pipeline for drugs based on indole-tetrazole hybrids is still evolving. However,the growing interest in this class of compounds suggests that future research will uncover more about their mechanisms of action and therapeutic potential. Collaborative efforts between academic researchers,pharmaceutical companies,and regulatory agencies will be crucial in translating these findings into effective treatments for human diseases.

In conclusion,1H-Indole,5-(1H-tetrazol -5 -yl)CAS No.90433 -08 -2, a heterocyclic compound with an ind ole core linked to a tet ra z ol e group,represents an exciting area o f resea rch with significant pharma ceutical implications.The unique structural features o f this molecule make it a valuable candidate for further exploration i n drug discovery、medicinal chemistry,and materials science.With continued research efforts,this compoun d holds promise as a lead structure fo r developing novel therapeutics that address various human diseases.

90433-08-2 (1H-Indole, 5-(1H-tetrazol-5-yl)-) Related Products

- 1261681-15-5(2-Chloro-4-(2-(trifluoromethyl)phenyl)pyridine)

- 951956-60-8(methyl 2-{4-(7-methoxy-4-oxo-4H-chromen-3-yl)oxybenzamido}benzoate)

- 756497-98-0(benzyl2-(4-methylphenyl)ethylamine)

- 484022-71-1(8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide)

- 1172362-33-2(1-(4-bromo-2,6-dichloro-phenyl)sulfonylpiperazine;hydrochloride)

- 868680-03-9(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate)

- 1055995-87-3(4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)

- 2034374-58-6(1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)

- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)

- 879-85-6(2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)